molecular formula C27H34N2O7 B1512284 Lofentanil-d3 Oxalate CAS No. 1346599-64-1

Lofentanil-d3 Oxalate

Cat. No.: B1512284
CAS No.: 1346599-64-1
M. Wt: 501.6 g/mol
InChI Key: CBKLICUQYUTWQL-NTDADASQSA-N
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Description

Lofentanil-d3 Oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenylethyl group, and a trideuteriopropanoyl anilino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lofentanil-d3 Oxalate typically involves multiple steps, including:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylethyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Trideuteriopropanoyl Anilino Group: This step can be carried out using amide bond formation reactions.

    Final Esterification: The carboxylate group is esterified to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Lofentanil-d3 Oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of Lofentanil-d3 Oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with phenylethyl and anilino groups. Examples include:

  • Methyl (3R,4S)-3-methyl-1-(2-phenylethyl)-4-anilinopiperidine-4-carboxylate
  • Methyl (3R,4S)-3-methyl-1-(2-phenylethyl)-4-[N-propanoyl]anilinopiperidine-4-carboxylate

Uniqueness

The uniqueness of Lofentanil-d3 Oxalate lies in the presence of the trideuteriopropanoyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1346599-64-1

Molecular Formula

C27H34N2O7

Molecular Weight

501.6 g/mol

IUPAC Name

methyl (3R,4S)-3-methyl-1-(2-phenylethyl)-4-[N-(3,3,3-trideuteriopropanoyl)anilino]piperidine-4-carboxylate;oxalic acid

InChI

InChI=1S/C25H32N2O3.C2H2O4/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)16-18-26(19-20(25)2)17-15-21-11-7-5-8-12-21;3-1(4)2(5)6/h5-14,20H,4,15-19H2,1-3H3;(H,3,4)(H,5,6)/t20-,25+;/m1./s1/i1D3;

InChI Key

CBKLICUQYUTWQL-NTDADASQSA-N

SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)N(C1=CC=CC=C1)[C@]2(CCN(C[C@H]2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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